2-(2,4-difluorobenzoyl)benzoic Acid
Description
Contextualization within Fluoroaromatic Chemistry
Fluoroaromatic chemistry is a specialized field that studies organic compounds containing one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. fiveable.me Fluorine is the most electronegative element, and its presence in a molecule like 2-(2,4-difluorobenzoyl)benzoic acid creates strong, polarized carbon-fluorine bonds. nih.gov This high electronegativity can influence the reactivity of the entire molecule, making it a valuable building block in organic synthesis. fiveable.me
The carbon-fluorine bond is the strongest single bond to carbon, which often imparts enhanced thermal and metabolic stability to the resulting compounds. nih.gov This stability is a highly desirable trait in the development of pharmaceuticals and advanced materials. fiveable.meresearchgate.net Fluoroaromatic compounds are integral to a wide range of applications, including the creation of life-science products like pharmaceuticals and agrochemicals, as well as high-performance polymers. researchgate.net The specific placement of the two fluorine atoms in this compound at the 2 and 4 positions of the benzoyl ring further refines its electronic properties and reactivity, making it a subject of interest for creating complex molecular architectures. ontosight.ai
Historical Perspective of Benzoylbenzoic Acid Derivatives in Chemical Research
The study of benzoylbenzoic acid and its derivatives has a long history in organic chemistry. Benzoic acid itself was discovered in the 16th century, and its structure was later elucidated by prominent chemists Justus von Liebig and Friedrich Wöhler. wikipedia.org The development of synthetic methods for benzoylbenzoic acids, such as the Friedel-Crafts acylation, paved the way for their use as intermediates in the synthesis of more complex molecules, notably anthraquinone (B42736) dyes. acs.orgacs.org
Historically, research on benzoylbenzoic acid derivatives has been driven by their utility as precursors to a variety of other compounds. oup.com For instance, the synthesis of substituted benzoylbenzoic acids has been a key step in creating specialized dyes and functional materials. Over the years, chemists have explored various synthetic routes to these molecules, continually refining methods to improve yields and introduce diverse functionalities. acs.orggoogle.com The introduction of halogen substituents, such as chlorine, onto the benzoylbenzoic acid framework has been a common strategy to modulate the properties of the final products. wikipedia.orgchemicalbook.com The advent of organofluorine chemistry in the 20th century, marked by discoveries like the Schiemann reaction for introducing fluorine into aromatic rings, opened up new avenues for creating fluorinated analogues like this compound. nih.gov
Significance of this compound for Advanced Chemical Synthesis
The significance of this compound in advanced chemical synthesis lies in its role as a versatile intermediate. Its bifunctional nature, possessing both a carboxylic acid group and a ketone, allows for a wide range of chemical transformations. The fluorine atoms enhance its utility by modifying the reactivity of the aromatic rings and providing a site for further functionalization.
In pharmaceutical development, derivatives of fluorinated benzoic acids are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aichemimpex.com The presence of fluorine can often lead to improved metabolic stability and bioavailability of drug candidates. fiveable.me For example, 2-(4-Fluorobenzoyl)benzoic acid, a related compound, is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com
In materials science, the incorporation of fluorinated moieties like the one found in this compound can enhance the thermal stability and mechanical properties of polymers. chemimpex.com The strong carbon-fluorine bonds contribute to the durability and resistance of these materials to chemical degradation. nih.gov
The synthesis of this compound itself can be achieved through various methods, often involving the reaction of phthalic anhydride (B1165640) derivatives with fluorinated aromatic compounds. google.com Its availability and reactivity make it a valuable tool for chemists seeking to construct complex molecules with tailored properties.
Overview of Research Areas Pertaining to the Compound
Research involving this compound and its derivatives is multifaceted, spanning several key areas of chemical science.
Pharmaceutical and Medicinal Chemistry: A primary focus of research is the use of this compound as a scaffold for the synthesis of new therapeutic agents. The unique electronic properties conferred by the fluorine atoms are of particular interest in designing molecules that can interact effectively with biological targets. nih.govmdpi.com Research in this area often involves the synthesis of a series of derivatives and the evaluation of their biological activities. researchgate.net
Organic Synthesis and Catalysis: The development of efficient and selective methods for the synthesis of this compound and its subsequent transformation into other valuable chemicals is an ongoing area of research. acs.orggoogleapis.com This includes the exploration of new catalysts and reaction conditions to improve yields and reduce environmental impact.
Materials Science: The incorporation of this compound into polymers and other materials is being investigated to create new materials with enhanced properties. The thermal stability and chemical resistance of fluorinated compounds make them attractive for applications in demanding environments. chemimpex.com
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of agrochemicals. researchgate.net Research is conducted to synthesize and test derivatives of this compound for potential herbicidal, insecticidal, or fungicidal properties. ontosight.ai
Compound Data
| Compound Name |
| This compound |
| 2-(4-Fluorobenzoyl)benzoic acid |
| 2,4-Dichlorobenzoic acid |
| 2,5-Dichlorobenzoic acid |
| 2-(4-diethylamino-2-hydroxybenzoyl)benzoic Acid |
| 2,4-dichloro-5-sulfonyl benzoic acid |
| 2,4-difluoro-3-chlorobenzoic acid |
| 2,4-Dichloro-3,5-difluorobenzoic acid |
| 3,5-Dimethoxy-2,4-difluorobenzoic acid |
| 2,3,4,5-tetrafluorobenzoic acid |
| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |
| N-(2,4-difluorophenyl)-2-fluorobenzamide |
| 2-fluorobenzoyl chloride |
| 2,4-difluoroaniline |
| Benzoic acid |
| 2,4-dinitrotoluene |
| 2,4-diaminotoluene |
| 2,4-difluoro toluene |
| 2,4 difluorobenzene formic acid |
| 2,4-dinitrobenzoic acid |
| 4-fluorobenzoic acid |
| 2,4-difluorobenzoic acid |
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₂O₃ | sigmaaldrich.com |
| Molecular Weight | 262.21 g/mol | sigmaaldrich.com |
| CAS Number | 135030-72-7 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | YOMFNHXCYPMSOQ-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
135030-72-7 |
|---|---|
Molecular Formula |
C14H8F2O3 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
2-(2,4-difluorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8F2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) |
InChI Key |
YOMFNHXCYPMSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2 2,4 Difluorobenzoyl Benzoic Acid
Vibrational Spectroscopy for Molecular Conformation and Bonding
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of 2-(2,4-difluorobenzoyl)benzoic acid would be expected to reveal characteristic absorption bands corresponding to its various functional groups. The spectrum would likely be dominated by a strong, broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, a feature that is often broadened by hydrogen bonding. Another key feature would be the sharp, intense absorption band for the C=O stretching vibration of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹. A second C=O stretching band for the ketone group would also be anticipated in the region of 1650-1680 cm⁻¹.
Furthermore, the spectrum would display a series of bands corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings between 1400 and 1600 cm⁻¹. The C-F stretching vibrations of the difluorobenzoyl moiety would be expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Analysis of the precise positions and intensities of these bands would provide valuable information about the electronic environment and conformation of the molecule.
Raman Spectroscopy (FT-Raman)
Complementing FT-IR, the FT-Raman spectrum of this compound would provide additional information about the molecule's vibrational modes. While the O-H stretching vibration is typically weak in Raman spectroscopy, the C=O stretching vibrations would be expected to show moderate to strong intensity. Aromatic ring stretching vibrations are often strong and well-defined in Raman spectra, providing a clear fingerprint of the aromatic systems within the molecule. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum, offering a more complete picture of the vibrational landscape.
Electronic Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the extent of conjugation and the presence of chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to exhibit absorption maxima (λ_max) characteristic of its aromatic and carbonyl chromophores. The benzoyl and benzoic acid moieties would give rise to π → π* transitions, likely appearing as strong absorption bands in the UV region, typically below 300 nm. The presence of the two aromatic rings and the carbonyl groups creates an extended system of conjugation, which would influence the position and intensity of these absorption bands. The n → π* transitions of the carbonyl groups, which are typically weaker, might be observed as shoulders on the more intense π → π* bands. The specific wavelengths of maximum absorption and the corresponding molar absorptivities would be crucial for characterizing the electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide a wealth of information for its structural confirmation. The spectrum would be expected to show a signal for the acidic proton of the carboxylic acid group, which would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the two benzene (B151609) rings would give rise to a complex pattern of signals in the aromatic region (typically 7-8.5 ppm). The specific chemical shifts and coupling patterns (splitting) of these aromatic protons would be determined by their positions relative to the electron-withdrawing carbonyl and fluorine substituents. Analysis of the integration of these signals would confirm the number of protons in each chemical environment, and the coupling constants would provide information about the connectivity of the protons.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, two distinct signals are anticipated in the ¹⁹F NMR spectrum, corresponding to the two fluorine atoms on the benzoyl ring, which are in different chemical environments.
The fluorine atom at the C-2 position is expected to resonate at a different chemical shift compared to the fluorine atom at the C-4 position due to their differing proximity to the electron-withdrawing benzoyl group and the adjacent benzoic acid moiety. The chemical shifts for aromatic fluorine atoms typically appear in the range of -100 to -170 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃).
The signal for each fluorine atom is expected to appear as a doublet of doublets due to coupling with the adjacent aromatic protons and with each other. The magnitude of the coupling constants (J-values) provides valuable information about the connectivity of the atoms.
Expected ¹⁹F NMR Data for this compound
| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| F (at C-2) | -105 to -125 | Doublet of doublets |
| F (at C-4) | -95 to -115 | Doublet of doublets |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. For this compound, a total of 14 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence of signals.
The carbon atoms directly bonded to the electronegative fluorine atoms (C-2 and C-4 on the benzoyl ring) will exhibit characteristic splitting patterns (doublets) due to carbon-fluorine coupling (¹JCF). The magnitude of this coupling is typically large. The carbonyl carbons of the ketone and the carboxylic acid will appear at the downfield end of the spectrum (typically 160-200 ppm) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons will resonate in the range of 110-140 ppm.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) of ketone | 190 - 200 |
| Carbonyl (C=O) of carboxylic acid | 165 - 175 |
| Aromatic carbons bonded to fluorine (C-2, C-4) | 155 - 170 (with C-F coupling) |
| Other aromatic carbons | 110 - 140 |
Note: The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary with the solvent.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The empirical formula of this compound is C₁₄H₈F₂O₃, with a calculated molecular weight of approximately 262.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 262. The fragmentation pattern would likely involve characteristic losses of small molecules and radicals. Key fragmentation pathways for benzoic acid and related compounds often involve the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). For this compound, other likely fragmentations would include the cleavage of the bond between the two aromatic rings.
Plausible Fragmentation Pattern of this compound
| m/z Value | Possible Fragment Ion |
| 262 | [C₁₄H₈F₂O₃]⁺ (Molecular Ion) |
| 245 | [M - OH]⁺ |
| 217 | [M - COOH]⁺ |
| 157 | [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) |
| 121 | [C₇H₅O₂]⁺ (Benzoyl cation from benzoic acid part) |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Crystal Structure Determination
Illustrative Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (Molecules/Unit Cell) | 4 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
Intermolecular Interactions and Hydrogen Bonding Networks
Beyond this primary hydrogen bonding motif, other weaker interactions are also anticipated. These include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These collective interactions contribute to the stability of the crystal lattice. The presence of the fluorine atoms can also lead to dipole-dipole interactions, further influencing the molecular packing.
Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorobenzoyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it ideal for studying relatively large organic molecules.
DFT calculations, often employing hybrid functionals like B3LYP, are used to perform geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The output of a DFT geometry optimization includes precise values for bond lengths, bond angles, and dihedral angles.
Table 1: Example of Calculated vs. Experimental Geometric Parameters for a Related Compound (2,6-Difluorobenzoic acid) Note: This table is illustrative and shows the type of data obtained from DFT calculations for a similar molecule.
| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |
| Bond Length | C=O | 1.21 Å | 1.219 Å |
| C-O | 1.35 Å | 1.309 Å | |
| C-F | 1.35 Å | 1.345 Å | |
| Bond Angle | O=C-O | 122.5° | 122.1° |
| C-C-C | ~120° | 118.0° - 122.3° | |
| Dihedral Angle | C-C-C=O | ~180° | -145.84° / 33.57° |
Data derived from studies on fluorinated benzoic acids.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to understanding a molecule's electronic structure and reactivity.
Applying ab initio methods to 2-(2,4-difluorobenzoyl)benzoic acid would yield highly accurate wavefunctions and energy levels for its molecular orbitals. This information is crucial for predicting its chemical reactivity. For instance, the distribution of electron density reveals which parts of the molecule are susceptible to electrophilic or nucleophilic attack. While computationally more intensive than DFT, ab initio calculations can be essential for benchmarking other methods and for studying systems where DFT may be less reliable. A full ab initio study would provide a definitive picture of the electronic landscape of the molecule, forming a basis for understanding its interaction with other chemical species.
Electronic Properties and Frontier Molecular Orbitals (FMO) Analysis
The electronic properties of a molecule govern its interactions, color, and chemical behavior. Frontier Molecular Orbital (FMO) theory is a key framework for understanding these properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. This energy gap is fundamental to understanding intramolecular charge transfer (ICT), where an electron is excited from a donor part of the molecule to an acceptor part. For this compound, the difluorobenzoyl group and the benzoic acid moiety could potentially act as acceptor and donor units. Theoretical calculations can precisely determine the energies of these orbitals and the resulting gap.
Table 2: Example of Calculated Electronic Properties for Fluorinated Aromatic Compounds Note: This table is illustrative. The values represent typical ranges for similar molecules and are not specific to this compound.
| Property | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.5 |
Data trends derived from studies on related boron-difluoride complexes and substituted benzamides.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting chemical reactivity. The map is color-coded to show different potential regions:
Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl and carboxyl groups.
Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. This is typically found around acidic hydrogen atoms, such as the one in the carboxylic acid group.
Green: Regions of neutral potential.
An MEP map for this molecule would clearly visualize the charge distribution resulting from the electron-withdrawing fluorine atoms and the carbonyl and carboxyl groups.
Vibrational Frequency Calculations and Spectral Simulations
Theoretical vibrational analysis predicts the frequencies and intensities of a molecule's fundamental vibrational modes. These calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. By using DFT methods, a computed vibrational spectrum can be generated and compared with experimental results.
For a molecule like this compound, which often exists as a hydrogen-bonded dimer in the solid state, calculations are typically performed on the dimeric structure to account for intermolecular interactions. The calculated frequencies help to assign specific peaks in the experimental spectra to particular molecular motions, such as the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and acid groups, and the C-F stretching modes. A red shift (lowering of frequency) in the calculated O-H stretching frequency upon dimerization is a strong indicator of hydrogen bonding.
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Fluorinated Benzoic Acid Dimer Note: This table is illustrative and shows representative assignments for a similar molecule.
| Vibrational Mode | Description | Calculated (DFT) | Experimental (FTIR/Raman) |
| O-H Stretch | Stretching of the hydroxyl group in the dimer | ~3000 | ~3050 |
| C=O Stretch (acid) | Stretching of the carboxyl carbonyl group | ~1700 | ~1710 |
| C=O Stretch (ketone) | Stretching of the benzoyl carbonyl group | ~1650 | ~1660 |
| C-F Stretch | Stretching of the carbon-fluorine bonds | ~1250 | ~1260 |
| O-H Bend (out-of-plane) | Bending of the hydroxyl group | ~930 | ~940 |
Data derived from vibrational studies of fluorinated and substituted benzoic acids.
Conformational Landscape and Energy Minimization
There is currently no specific data available from computational studies regarding the conformational landscape and energy minimization of this compound. Such a study would theoretically involve the mapping of the potential energy surface as a function of the key dihedral angles within the molecule. This would identify the various stable conformers and the transition states that connect them.
A hypothetical conformational analysis would likely reveal several low-energy structures. The stability of these conformers would be dictated by a delicate balance of electronic and steric effects imparted by the fluorine substituents on the benzoyl ring.
Reaction Pathway Elucidation through Computational Modeling
Similarly, specific computational modeling to elucidate the reaction pathways of this compound is not present in the current body of scientific literature. This type of investigation is crucial for understanding the mechanisms of chemical reactions, predicting reaction outcomes, and designing more efficient synthetic routes.
Theoretical studies on related compounds often focus on reaction mechanisms such as self-association through hydrogen bonding or the energetics of cyclization reactions. ucl.ac.uk For this compound, computational modeling could, for example, be used to investigate the intramolecular cyclization to form a substituted anthraquinone (B42736), a common reaction for benzoylbenzoic acids. Such a study would calculate the energy profile of the reaction, identifying the transition state and any intermediate structures, thereby providing a detailed atomistic view of the reaction mechanism.
In the absence of direct research, the principles demonstrated in the computational analysis of other fluorinated benzamides and benzoic acids could serve as a guide for future theoretical investigations into the reactivity of this compound. mdpi.com
Chemical Reactivity and Reaction Mechanisms of 2 2,4 Difluorobenzoyl Benzoic Acid
Acidity and Proton Transfer Equilibria
The acidity of 2-(2,4-difluorobenzoyl)benzoic acid is primarily determined by the dissociation of the carboxylic acid proton. The presence of two strongly electron-withdrawing fluorine atoms on the benzoyl ring significantly influences the acidity. These atoms exert a powerful negative inductive effect (-I), which is transmitted through the benzoyl group to the benzoic acid moiety, stabilizing the resulting carboxylate anion. This stabilization increases the acidity of the molecule compared to unsubstituted benzoic acid.
Proton transfer equilibria involve the transfer of a proton from a Brønsted acid to a Brønsted base. researchgate.netglobalscientificjournal.com The position of this equilibrium is governed by the relative acid strengths of the species involved; the equilibrium will favor the side with the weaker acid (higher pKa). researchgate.net For this compound, in an aqueous solution, it will exist in equilibrium with its conjugate base, the 2-(2,4-difluorobenzoyl)benzoate anion. google.com
Figure 1. Proton transfer equilibrium of this compound in water.
The table below compares the acidity of benzoic acid with some of its fluorinated derivatives, illustrating the impact of fluorine substitution.
| Compound | pKa Value | Reference |
|---|---|---|
| Benzoic acid | 4.20 | ontosight.ai |
| 4-Fluorobenzoic acid | 4.14 | nih.gov |
| 2,4-Difluorobenzoic acid | 3.21 | orientjchem.org |
| o-Hydroxybenzoic acid | 2.97 | ontosight.ai |
Carbonyl Reactivity: Nucleophilic Additions and Substitutions
The molecule possesses two distinct carbonyl functionalities: a ketone and a carboxylic acid. Both carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comresearchgate.net However, their reactivity patterns differ. Aldehydes and ketones typically undergo nucleophilic addition, whereas carboxylic acids and their derivatives favor nucleophilic acyl substitution. researchgate.netnih.gov
A significant aspect of the reactivity of 2-aroylbenzoic acids, including the difluoro derivative, is the existence of ring-chain tautomerism. orientjchem.orgorientjchem.orgresearchgate.net The open-chain keto-acid form can exist in equilibrium with a cyclic lactol form, 3-hydroxy-3-(2,4-difluorophenyl)isobenzofuran-1(3H)-one. This equilibrium is influenced by substituents and the solvent. orientjchem.org The lactol form can then react, for instance, with phenols to produce unsymmetrically substituted phthalides. orientjchem.org This tautomerism means that reactions targeting the ketone or carboxylic acid may proceed through either the chain or ring intermediate, leading to a diverse range of products.
Figure 2. Ring-chain tautomerism in this compound, showing the equilibrium between the open keto-acid form and the cyclic lactol form.
The ketone's carbonyl carbon is rendered more electrophilic by the strong electron-withdrawing effects of the two fluorine atoms on its attached phenyl ring. This enhances its reactivity towards nucleophiles compared to unsubstituted benzophenone (B1666685). The carboxylic acid group can be converted into more reactive derivatives, such as acyl chlorides or esters, to facilitate further transformations. For example, esters of the related 2-benzoylbenzoic acid are used as photolabile protecting groups. acs.org
Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring
The difluorinated benzene ring is activated towards nucleophilic aromatic substitution (SNAr) and deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing fluorine atoms and the benzoyl group.
Nucleophilic Aromatic Substitution (SNAr): Aromatic halides with electron-withdrawing substituents, particularly in the ortho and para positions, are susceptible to SNAr. nih.gov In this compound, the fluorine atoms themselves are potential leaving groups. The ring is highly activated for SNAr because both fluorine atoms are ortho or para to another strongly electron-withdrawing group (the other fluorine atom and the carbonyl group). rsc.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org Strong nucleophiles can displace one or both of the fluorine atoms.
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the difluorinated ring is generally disfavored due to its electron-deficient nature. youtube.com However, under forcing conditions, substitution can occur. The directing effects of the existing substituents must be considered.
Fluorine: Halogens are deactivating but ortho-, para-directing. researchgate.net
Acyl Group (Ketone): The benzoyl group is a strong deactivating, meta-directing group.
The directing effects of the substituents are summarized in the table below.
| Substituent on Fluorinated Ring | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Fluorine | C4 | Deactivating | Ortho, Para |
| Fluorine | C2 | Deactivating | Ortho, Para |
| Benzoyl Group | C1 | Strongly Deactivating | Meta |
Considering these effects, an incoming electrophile would preferentially attack the C5 position, which is ortho to the C4-fluorine and meta to both the C2-fluorine and the C1-benzoyl group. Indeed, the nitration of the related 2-(4-fluorobenzoyl)benzoic acid with fuming nitric acid results in the electrophile adding to the position ortho to the fluorine and meta to the acyl group, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid. google.com
Mechanistic Studies of Transformation Pathways
Cleavage Reactions: The bonds within this compound can be cleaved under specific conditions. A notable transformation is the photochemical cleavage of esters derived from the parent compound, 2-benzoylbenzoic acid. researchgate.net Photolysis of these esters in the presence of a hydrogen or electron donor can cleave the ester bond, regenerating the alcohol. acs.orgresearchgate.net This process proceeds via photoreduction of the benzophenone chromophore to a ketyl radical intermediate. researchgate.net This suggests that derivatives of this compound could function as photolabile protecting groups, releasing a target molecule upon irradiation. Oxidative cleavage reactions, such as ozonolysis, are used to break carbon-carbon double bonds, a reaction not directly applicable to the aromatic core of this molecule but relevant in the broader context of organic synthesis. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Coupling Reactions: The structure of this compound is well-suited for intramolecular coupling reactions. The most significant of these is the acid-catalyzed cyclization (dehydration) to form substituted anthraquinones. researchgate.netresearchgate.net This intramolecular Friedel-Crafts-type reaction involves the electrophilic attack of the carboxylic acid-derived acylium ion onto the electron-rich, unsubstituted phenyl ring, leading to a tricyclic aromatic system. youtube.com This is a key step in the synthesis of many dyes and biologically active molecules from 2-aroylbenzoic acid precursors. nih.govyoutube.com Furthermore, palladium-catalyzed cross-coupling reactions are a modern tool for forming aryl-aryl bonds, and protocols for the direct ortho-arylation of benzoic acids have been developed. nih.govresearchgate.net These methods could potentially be applied to couple an aryl group to the C6 position of the benzoic acid ring.
The synthesis and transformation of this compound involve several key catalytic processes and the formation of distinct intermediates.
Synthesis via Friedel-Crafts Acylation: The primary route to 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride (B1165640), typically using a Lewis acid catalyst like aluminum chloride. google.comzenodo.org The mechanism involves the formation of a complex between the catalyst and phthalic anhydride, which then acts as the electrophile. This attacks the substrate (in this case, 1,3-difluorobenzene) to form a tetrahedral intermediate, which after hydrolysis yields the final product. Recyclable ionic liquids are being explored as greener alternatives to traditional catalysts. google.com A patent also describes a synthesis of 2,4-difluorobenzoic acid using manganese dioxide as a catalyst for the oxidation of 2,4-dinitrotoluene. google.com
Cyclization to Anthraquinones: As mentioned, the acid-catalyzed cyclization to anthraquinones is a critical transformation. researchgate.netresearchgate.netnih.gov This process is often catalyzed by strong acids like sulfuric acid or heterogeneous catalysts such as zeolites. researchgate.netresearchgate.net The key intermediate is an acylium ion formed by protonation and dehydration of the carboxylic acid group.
Derivatization Strategies and Functional Group Transformations
Cyclization Reactions Involving the Benzoylbenzoic Core
The structure of 2-(2,4-difluorobenzoyl)benzoic acid, with its ketone and carboxylic acid functionalities in a specific arrangement, allows for intramolecular cyclization reactions to form new heterocyclic systems. For example, derivatives of 2,2′-dithiodibenzoic acid can undergo condensation with diols to form cyclic esters (macrocycles). rsc.org While this specific reaction does not directly involve this compound, it illustrates the potential for cyclization in related benzoic acid structures. The formation of 1,3,4-oxadiazoles from non-benzoic acid derivatives reacting with hydrazides through a cyclodehydration reaction has also been reported, showcasing another possible cyclization pathway for derivatives of the benzoylbenzoic core. otterbein.edu
Formation of Phthalide (B148349) Derivatives
One of the most direct and important transformations of this compound is its conversion into phthalide derivatives. Phthalides, or isobenzofuran-1(3H)-ones, are a class of lactones that are prevalent in many biologically active natural products. The synthesis of 3-substituted phthalides from 2-acylbenzoic acids is a well-established process. nih.gov
The key transformation involves the selective reduction of the ketone carbonyl group to a secondary alcohol, which then undergoes a spontaneous or catalyzed intramolecular esterification (lactonization) with the adjacent carboxylic acid group. A highly effective method for this is the asymmetric transfer hydrogenation (ATH) of 2-acylarylcarboxylates, which can produce chiral phthalides in high enantiomeric purity. organic-chemistry.org This reaction is often catalyzed by transition metal complexes, such as those containing ruthenium, in the presence of a hydrogen donor. nih.govorganic-chemistry.org
The application of this strategy to this compound would yield 3-(2,4-difluorophenyl)-3-hydroxyphthalide. This resulting molecule exists in equilibrium with its open-chain keto-acid form, but the cyclic lactone is often the more stable tautomer.
Table 1: Synthesis of 3-(2,4-Difluorophenyl)phthalide Derivative
| Reactant | Reagents and Conditions | Product |
|---|
This reaction provides a direct pathway to a core structural motif found in various pharmacologically relevant compounds. The presence of the difluorophenyl group at the 3-position of the phthalide ring is a key feature for modulating the biological activity of the resulting molecule.
Synthesis of Heterocyclic Compounds
Beyond simple lactonization, the dual functionality of this compound allows for its use as a scaffold in the synthesis of a wider array of heterocyclic compounds. These reactions typically involve condensation with binucleophilic reagents that can react with both the ketone and the carboxylic acid (or its activated form).
Synthesis of Pyridazinones: Reaction of 2-aroylbenzoic acids with hydrazine (B178648) hydrate (B1144303) is a classical method for the synthesis of pyridazinone derivatives. In this case, this compound can be condensed with hydrazine (H₂NNH₂) to form 6-(2,4-difluorophenyl)-2,3-dihydrophthalazin-1-one. The reaction proceeds via initial formation of a hydrazone with the ketone, followed by intramolecular cyclization with the carboxyl group to form the stable six-membered heterocyclic ring.
Synthesis of Thia-heterocycles: The synthesis of sulfur-containing heterocycles can also be envisioned. For instance, the carboxylic acid can first be converted to its more reactive acid chloride derivative, 2-(2,4-difluorobenzoyl)benzoyl chloride. This intermediate can then be reacted with a sulfur-containing binucleophile. For example, reaction with thiourea (B124793) could lead to the formation of thiouracil-type derivatives. The synthesis of thioureides from benzoyl chlorides is a known transformation that can be applied here. researchgate.net
Synthesis of Fused Heterocyclic Systems: The principles of intramolecular Friedel-Crafts reactions can be applied to build more complex, fused ring systems. juniperpublishers.com While direct acylation using the existing benzoic acid is challenging, modifications of the structure can enable such cyclizations, leading to polycyclic aromatic compounds with embedded heterocyclic rings. Modern techniques, such as microwave-assisted synthesis, can be employed to facilitate these heterocyclic constructions, often leading to higher yields and shorter reaction times. nih.gov
Substituent Effects on Reactivity and Selectivity
The reactivity and regioselectivity of this compound are heavily influenced by the electronic and steric properties of its constituent groups. These effects dictate the behavior of the molecule in further chemical transformations.
Electronic Effects: The molecule contains two aromatic rings with distinct electronic properties.
On the Benzoic Acid Ring: The 2-(2,4-difluorobenzoyl) group acts as a powerful electron-withdrawing substituent. This is due to the combination of the inductive effect (-I) and the resonance effect (-M) of the carbonyl group. This deactivating nature makes the benzoic acid ring less susceptible to electrophilic aromatic substitution. Furthermore, this strong electron-withdrawing effect increases the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid itself.
On the Difluorophenyl Ring: This ring is substituted with two fluorine atoms and is attached to an electron-withdrawing carbonyl group. Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). researchgate.net They also have a weak, opposing resonance effect (+M) due to their lone pairs. The net effect is that fluorine atoms are deactivating substituents. The carbonyl group is a strong deactivating, meta-directing group. Therefore, this ring is also significantly deactivated towards electrophilic substitution.
Steric Effects: The 2-(2,4-difluorobenzoyl) group is sterically bulky. youtube.com
This steric hindrance, or steric bulk, plays a crucial role in directing the approach of reagents. Reactions involving the carboxylic acid group (e.g., esterification) may be slower compared to less hindered benzoic acids.
For any potential electrophilic substitution on the benzoic acid ring, the bulky ortho-substituent will sterically hinder attack at the 3-position.
The interplay between these electronic and steric factors is critical for predicting the outcome of chemical reactions. For example, while the electron-withdrawing nature of the substituent enhances the acidity of the carboxyl group, its steric bulk can hinder the approach of a base or other reactants.
Table 2: Summary of Substituent Effects in this compound
| Substituent Group | Ring System | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| 2-(2,4-difluorobenzoyl)- | Benzoic Acid | Strongly electron-withdrawing (-I, -M); Deactivating | High | Increases acidity of COOH; Deactivates ring to electrophilic attack; Hinders approach to ortho positions. |
| -F (at C2' and C4') | Phenyl (of benzoyl) | Strongly electron-withdrawing (-I); Weakly donating (+M); Deactivating | Low | Deactivates ring to electrophilic attack; Ortho, para-directing (relative to F). |
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
2-(2,4-Difluorobenzoyl)benzoic acid serves as a fundamental starting material for the synthesis of more intricate molecular structures, including various derivatives of benzoic acid. Benzoic acid and its derivatives are known to be precursors for a variety of natural products and pharmacologically active compounds. google.com The synthesis of derivatives often involves multi-step processes where the initial structure of the benzoic acid derivative is systematically modified. For instance, the synthesis of 2,4-dichloro-5-sulfonyl benzoic acid involves the reaction of 2,4-dichloro trichloro benzyl (B1604629) with chloro sulfonic acid, followed by aminolysis and acidification. academie-sciences.fr Similarly, other complex benzoic acid derivatives are synthesized through multi-step reactions involving intermediates that are subsequently modified. wikipedia.org
The reactivity of the carboxylic acid and ketone functionalities within this compound allows for a variety of chemical transformations. For example, the synthesis of hydrazone derivatives from 2-(3,4-dichloro-benzoyl)-benzoic acid begins with the formation of the acid, followed by conversion to an ethyl ester and subsequent reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This highlights a common strategy where the core benzoyl benzoic acid structure is used as a scaffold to build more complex molecules with potential biological activities.
Building Block in Multi-Component Reactions
While specific examples of this compound in well-known multi-component reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structural motifs—a carboxylic acid and a ketone—are classic components for such reactions. MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.
The Passerini reaction, for instance, classically involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orgminia.edu.eg Given that this compound contains both the required carboxylic acid and ketone functionalities within the same molecule, it presents intriguing possibilities for intramolecular or intermolecular MCRs, potentially leading to the formation of complex heterocyclic or macrocyclic structures.
Similarly, the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, utilizes a ketone-containing component. csbsju.edu While not a direct participant in the classical Biginelli reaction, the ketone group of this compound could potentially be incorporated into related MCRs for the synthesis of novel heterocyclic systems. The development of new MCRs often involves exploring non-traditional starting materials, and the unique structure of this compound makes it a candidate for such investigations.
Use in the Construction of Bridged and Polycyclic Systems
A significant application of 2-benzoylbenzoic acids is in the synthesis of polycyclic aromatic compounds, particularly anthraquinones. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation reaction, which involves the cyclization of the benzoic acid moiety onto the benzoyl ring, facilitated by a dehydrating agent such as sulfuric acid. minia.edu.egcsbsju.edu This process leads to the formation of the fused tricyclic ring system characteristic of anthraquinone (B42736).
While specific studies detailing the cyclization of this compound to form a difluoroanthraquinone are not prevalent, the general reactivity of 2-benzoylbenzoic acids strongly suggests this possibility. The presence of the two fluorine atoms on the benzoyl ring would be expected to influence the regioselectivity and rate of the cyclization reaction.
Another class of polycyclic compounds that can be synthesized from related starting materials are fluorenones. The synthesis of fluorenones can be achieved through palladium-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids, involving cyclization via C-H activation. stackexchange.comnih.gov Although this method does not directly use this compound, it highlights a synthetic strategy for forming the fluorenone core that could potentially be adapted for derivatives of our title compound.
The construction of bridged bicyclic compounds containing fluorine has been a subject of interest in medicinal chemistry due to the unique three-dimensional structures they can adopt. rsc.org While direct evidence of this compound being used to create bridged systems is scarce, the principles of intramolecular cyclization reactions could be applied to its derivatives to potentially form such complex architectures. nih.gov
Influence of Fluorine Atoms on Synthetic Utility
The two fluorine atoms on the benzoyl ring of this compound exert a profound influence on its reactivity and, consequently, its synthetic utility. Fluorine is the most electronegative element, and its presence on an aromatic ring has a dual electronic effect.
Firstly, fluorine exhibits a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. csbsju.edu This deactivation occurs because the fluorine atoms pull electron density away from the benzene (B151609) ring, making it less nucleophilic.
However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M or mesomeric effect). csbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms. In the case of electrophilic aromatic substitution on a fluorinated benzene ring, the para position is often found to be as reactive, or even more reactive, than benzene itself. wikipedia.org
Furthermore, the presence of fluorine atoms can enhance the stability of the resulting molecules and influence their physical and biological properties. nih.gov For instance, fluorinated compounds often exhibit increased metabolic stability and altered lipophilicity, which are desirable characteristics in the development of new pharmaceuticals. nih.gov
Below is a table summarizing the influence of fluorine atoms on the synthetic utility of the compound.
| Property | Influence of Fluorine Atoms | Synthetic Implication |
| Electronic Effects | Strong inductive withdrawal (-I) and moderate resonance donation (+M). csbsju.edu | Deactivates the benzoyl ring towards electrophilic attack but directs substitution to ortho and para positions. This can control the regioselectivity of cyclization reactions. |
| Reactivity in Cyclization | The electron-withdrawing nature can make intramolecular Friedel-Crafts reactions more challenging, potentially requiring harsher conditions. | The synthesis of difluoroanthraquinones or other polycyclic systems from this precursor may require specific catalytic systems or reaction conditions to overcome the deactivation. |
| Properties of Derivatives | Increased metabolic stability, altered lipophilicity, and potential for enhanced biological activity in the final products. nih.gov | Makes it a valuable intermediate for the synthesis of new drug candidates and agrochemicals. |
Advanced Analytical Methodologies for Research on 2 2,4 Difluorobenzoyl Benzoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity assessment of 2-(2,4-difluorobenzoyl)benzoic acid, allowing for the detection and quantification of the main compound and any potential impurities. nih.govbiomedres.us
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. ekb.eg Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for impurity profiling. chromatographyonline.com The development of a robust HPLC method involves the careful selection of a suitable stationary phase (column) and the optimization of the mobile phase composition, including pH, to achieve optimal separation of the target analyte from its impurities. chromatographyonline.com
Method development for impurity profiling often starts with screening a diverse set of chromatographic columns and mobile phase pH values to identify the conditions that provide the best resolution for the most challenging to separate impurity pairs. chromatographyonline.com For benzoic acid and its derivatives, C18 columns are frequently utilized. helixchrom.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to separate compounds with a wide range of polarities. ekb.eg Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net
A multi-technique approach combining Liquid Chromatography/Mass Spectrometry (LC/MS) can be employed for the qualitative analysis of mixtures obtained during synthesis, aiding in the structural elucidation of impurities. researchgate.netnih.gov
Table 1: Illustrative HPLC Conditions for Analysis of Benzoic Acid Derivatives
| Parameter | Condition |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |
| Mobile Phase A | 0.1% triethylamine (B128534) in water ekb.eg |
| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) ekb.eg |
| Elution | Gradient ekb.eg |
| Detection | UV at 205 nm ekb.eg |
| Column Temperature | 40°C researchgate.net |
| Flow Rate | 1.2 mL/min researchgate.net |
This table presents a hypothetical set of conditions based on methods used for similar compounds and is for illustrative purposes only. Actual conditions for this compound would require specific method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While benzoic acid itself can be challenging to analyze directly by GC due to its polarity, derivatization can be employed to increase its volatility and improve chromatographic performance. researchgate.net A common derivatization technique is silylation, which converts the acidic proton into a less polar trimethylsilyl (B98337) group. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information. nih.gov For benzoic acid derivatives, a non-polar or semi-polar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane, is often used.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and phase behavior of this compound. nih.govnetzsch.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is used to determine the temperature at which the compound begins to decompose. For organic compounds, TGA can provide information about their sublimation and evaporation characteristics. researchgate.net By heating a sample at a constant rate, a TGA curve is generated, showing the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition or volatilization. aalto.fi
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comnih.gov DSC is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. netzsch.com For this compound, DSC can be used to determine its melting point and assess its purity, as impurities can broaden the melting peak and lower the melting temperature. researchgate.net A typical DSC experiment involves heating the sample at a constant rate and recording the heat flow. An endothermic peak on the DSC thermogram corresponds to melting. researchgate.net
Table 2: Hypothetical Thermal Analysis Data for a Benzoic Acid Derivative
| Analytical Technique | Parameter | Value |
| TGA | Onset of Decomposition | > 200 °C |
| DSC | Melting Point (Tm) | 120-125 °C |
These values are illustrative and would need to be determined experimentally for this compound.
Electrochemical Characterization
While less commonly reported in routine analysis, electrochemical methods can provide valuable insights into the redox properties of this compound. Techniques like cyclic voltammetry could be used to study its oxidation and reduction potentials. This information can be relevant for understanding its reactivity in certain chemical processes and for the development of electrochemical sensors. The electrochemical behavior would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group on the aromatic rings.
Conclusions and Future Research Perspectives
Summary of Current Research Landscape
2-(2,4-Difluorobenzoyl)benzoic acid is a substituted keto-benzoic acid. Its chemical structure, featuring a difluorinated phenyl ring attached to a benzoyl benzoic acid backbone, positions it as a valuable intermediate in specialized chemical synthesis. Research on analogous compounds, such as 2-(4-fluorobenzoyl)benzoic acid, indicates that this class of molecules serves as a crucial building block in the development of pharmaceuticals and advanced materials. chemimpex.com The presence of fluorine atoms is known to enhance metabolic stability and binding affinity of drug candidates, making fluorinated compounds like this a focal point in medicinal chemistry. chemimpex.com
Derivatives of similar benzoic acid structures have been investigated for a range of biological activities, including anti-inflammatory, analgesic chemimpex.com, and antiviral properties. nih.gov For instance, the complex derivative 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, known as benzavir-2, has shown potent activity against herpes simplex virus, including acyclovir-resistant strains. nih.gov While direct research on this compound is not extensively published, the established utility of its structural relatives suggests its primary role is as a precursor for more complex, biologically active molecules.
Unexplored Reactivity and Synthetic Opportunities
The trifunctional nature of this compound—comprising a carboxylic acid, a ketone, and two activated aromatic rings—presents numerous avenues for chemical exploration that remain largely untapped.
Reactions at the Carboxylic Acid: Beyond standard esterification and amidation, opportunities exist for coupling the acid with complex amines or alcohols to generate extensive chemical libraries for biological screening.
Transformations of the Ketone Group: The ketone moiety is a prime site for stereoselective reduction to a secondary alcohol, introducing a chiral center and opening pathways to enantiomerically pure derivatives. Additions of organometallic reagents (e.g., Grignard or organolithium) could yield tertiary alcohols with diverse substituents.
Aromatic Ring Chemistry: The electron-withdrawing nature of the fluorine atoms and the benzoyl group deactivates the rings towards electrophilic aromatic substitution (e.g., nitration, halogenation), yet the specific regioselectivity of such reactions under forcing conditions is an area ripe for investigation. Conversely, the fluorine atoms make the difluorinated ring susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., O, N, S-based) to replace one or both fluorine atoms, a synthetic route that appears unexplored.
Potential for Novel Structural Derivations
The core structure of this compound is an ideal scaffold for generating novel derivatives with potentially enhanced functions.
Heterocycle Formation: The 1,4-relationship between the ketone and carboxylic acid groups is a classic precursor for intramolecular cyclization reactions. Dehydrative cyclization can lead to the formation of substituted anthraquinones, a core structure in many dyes and biologically active compounds. Indeed, the related compound 2-(4-fluorobenzoyl)benzoic acid is a starting material for synthesizing 9-fluoro-7H-benz(de)anthracene-7-one. sigmaaldrich.com
Bioactive Conjugates: The carboxylic acid function can be used to link the molecule to other pharmacophores, peptides, or polymers to create targeted drug delivery systems or multifunctional therapeutic agents. Studies on other substituted benzoic acids have shown success in creating potent enzyme inhibitors by derivatizing the carboxyl group. nih.gov
Hydrazone Derivatives: Reaction of the ketone with hydrazides can yield acylhydrazones. This class of compounds is widely studied for its diverse biological activities, including antimicrobial and anticancer effects, representing a promising avenue for derivatization. mdpi.com
Advanced Computational and Spectroscopic Investigations
While standard analytical data for this compound is available sigmaaldrich.com, advanced computational and spectroscopic studies could provide deeper molecular insights.
Computational Modeling: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which have been applied to other substituted benzoic acids ucl.ac.uk, could be used to investigate the conformational preferences, electronic structure, and intermolecular interactions of this compound. Such studies can predict its reactivity, spectroscopic signatures, and how it might bind to a biological target. ucl.ac.ukresearchgate.net
Spectroscopic Analysis: A thorough analysis using modern spectroscopic methods is warranted.
NMR Spectroscopy: Advanced 2D-NMR experiments (e.g., COSY, HSQC, HMBC) would enable unambiguous assignment of all proton and carbon signals, which is crucial for structural verification of its derivatives.
Vibrational Spectroscopy: Combining FT-IR and FT-Raman spectroscopy with quantum chemical calculations, as has been done for the related 2,4-difluorobenzoic acid, could provide a detailed understanding of its vibrational modes. sigmaaldrich.com
Mass Spectrometry: High-resolution mass spectrometry can confirm its elemental composition, and tandem MS (MS/MS) experiments can elucidate its fragmentation patterns, aiding in the structural identification of its metabolites or reaction products. nih.gov
| Property | Value | Reference |
|---|---|---|
| CAS Number | 135030-72-7 | sigmaaldrich.com |
| Molecular Formula | C₁₄H₈F₂O₃ | sigmaaldrich.com |
| Molecular Weight | 262.21 g/mol | sigmaaldrich.com |
| InChI Key | YOMFNHXCYPMSOQ-UHFFFAOYSA-N | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Emerging Methodologies for Synthesis and Characterization
Innovations in chemical synthesis and analysis can be applied to improve the production and understanding of this compound.
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-difluorobenzoyl)benzoic acid, and how can yield and purity be maximized?
- Methodological Answer : A common approach involves hydrolyzing 2,4-difluorobenzonitrile under acidic or basic conditions to form 2,4-difluorobenzoic acid, followed by benzoylation. For example, nitrile hydrolysis using H₂SO₄/H₂O at 80–100°C achieves ~85% yield, with purity enhanced via recrystallization in ethanol/water mixtures . Alternative routes include cleaving methoxy-protected precursors (e.g., 2-fluoro-4-methoxybenzoic acid) with BBr₃ in dichloromethane at −20°C to 25°C, yielding 85–90% product after HPLC purification . Optimization requires monitoring reaction kinetics via TLC and adjusting stoichiometry of benzoyl chloride derivatives.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ −110 to −115 ppm for ortho-fluorine; δ −105 to −110 ppm for para-fluorine) .
- LC-MS : Confirms molecular weight (MW: 280.22 g/mol) and detects impurities (e.g., unreacted benzoyl chloride derivatives) .
- FT-IR : Validates carboxylic acid (C=O stretch at 1680–1700 cm⁻¹) and benzoyl groups (C-F stretches at 1200–1250 cm⁻¹) .
- Elemental Analysis : Ensures >98% purity by matching calculated vs. observed C/F ratios .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the benzoyl carbonyl group, enhancing electrophilicity. For example, in amidation reactions with primary amines, the para-fluorine lowers the LUMO energy of the carbonyl, accelerating nucleophilic attack. Kinetic studies using DFT calculations reveal a 30% increase in reaction rate compared to non-fluorinated analogs . Experimental validation involves monitoring reaction progress via ¹H NMR (disappearance of amine protons) and isolating products via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. To address this:
- Comparative Bioassays : Test the compound against standardized bacterial strains (e.g., E. coli ATCC 25922) and mammalian cell lines (e.g., RAW 264.7 macrophages) under identical conditions .
- Structural Analog Screening : Compare activity with derivatives lacking fluorine substituents to isolate electronic vs. steric effects .
- Purity Validation : Use HPLC-MS to ensure >99% purity, eliminating confounding effects from byproducts like 2,4-difluorobenzoic acid .
Q. How can computational modeling predict the binding affinity of this compound to p38 MAP kinase?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s carboxylic acid group and kinase active-site residues (e.g., Lys-53, Asp-168). Fluorine atoms may form halogen bonds with Phe-169 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD values (<2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, correlating with IC₅₀ values from enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
